2-(1-methyltetrazol-5-yl)sulfanyl-N-(pyridin-3-ylmethyl)ethanamine;hydrochloride
Overview
Description
2-(1-methyltetrazol-5-yl)sulfanyl-N-(pyridin-3-ylmethyl)ethanamine;hydrochloride is a synthetic organic compound that features a tetrazole ring, a pyridine ring, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyltetrazol-5-yl)sulfanyl-N-(pyridin-3-ylmethyl)ethanamine;hydrochloride typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Thioether Formation: The tetrazole derivative is then reacted with an alkyl halide to form the thioether linkage.
Amine Introduction: The resulting compound is further reacted with a pyridine derivative containing a leaving group (such as a halide) to introduce the pyridine ring.
Hydrochloride Salt Formation: Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions can target the nitrogens in the tetrazole ring or the pyridine ring.
Substitution: The amine group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Oxidation of the thioether can lead to sulfoxides or sulfones.
Reduction: Reduction can yield amines or partially reduced heterocycles.
Substitution: Substitution reactions can introduce various functional groups, depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 2-(1-methyltetrazol-5-yl)sulfanyl-N-(pyridin-3-ylmethyl)ethanamine;hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions or as a ligand in receptor binding studies. Its ability to form stable complexes with metal ions can be exploited in various biochemical assays.
Medicine
In medicinal chemistry, the compound’s potential as a drug candidate is of significant interest. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new therapeutics.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-(1-methyltetrazol-5-yl)sulfanyl-N-(pyridin-3-ylmethyl)ethanamine;hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The tetrazole ring can mimic carboxylate groups, allowing the compound to interact with biological targets in a manner similar to natural ligands.
Comparison with Similar Compounds
Similar Compounds
- {2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}(2-pyridinylmethyl)amine hydrochloride
- {2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}(4-pyridinylmethyl)amine hydrochloride
- {2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}(3-pyridinylmethyl)amine sulfate
Uniqueness
The uniqueness of 2-(1-methyltetrazol-5-yl)sulfanyl-N-(pyridin-3-ylmethyl)ethanamine;hydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a tetrazole ring and a pyridine ring allows for versatile interactions with various targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(1-methyltetrazol-5-yl)sulfanyl-N-(pyridin-3-ylmethyl)ethanamine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6S.ClH/c1-16-10(13-14-15-16)17-6-5-12-8-9-3-2-4-11-7-9;/h2-4,7,12H,5-6,8H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVNMAAGZLFFJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCCNCC2=CN=CC=C2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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